N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-12-6-7-16-17(8-12)23-19(22-16)13-9-24(10-13)11-18(25)21-15-5-3-2-4-14(15)20/h2-8,13H,9-11H2,1H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYBEPPRTLBTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 334.37 g/mol
Structural Features
The compound features a fluorophenyl group, an azetidine moiety, and a benzo[d]imidazole ring. These structural components are crucial for its biological activity, influencing interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of compounds with similar structures as anticancer agents. The presence of the benzo[d]imidazole moiety has been associated with significant anticancer activity due to its ability to inhibit key signaling pathways involved in tumor growth.
Case Study: Inhibition of Kinases
A related study demonstrated that derivatives of benzo[d]imidazole exhibited potent inhibitory effects on various kinases implicated in cancer progression. For example, compounds targeting the BCR-ABL kinase showed selective inhibition, which is crucial for treating chronic myeloid leukemia (CML) .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. A study on related acetamides indicated that the incorporation of a fluorine atom on the phenyl ring significantly enhanced potency against α-l-fucosidases, with IC50 values in the low nanomolar range . This suggests that this compound may exhibit similar enzyme inhibitory properties.
| Enzyme Target | IC50 (µM) |
|---|---|
| Human lysosomal α-l-fucosidase | 0.0079 |
| Rat epididymis α-l-fucosidase | 0.044 |
| Bovine kidney α-l-fucosidase | 0.012 |
Antimicrobial Activity
Compounds containing benzo[d]imidazole derivatives have shown promising antibacterial properties against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the azetidine structure can significantly affect biological activity. The introduction of electronegative groups like fluorine has been shown to enhance binding affinity and selectivity towards target enzymes and receptors.
Key Findings from SAR Studies
- Fluorine Substitution : Enhances potency and selectivity.
- Azetidine Ring Modifications : Altering substituents on the azetidine can modulate pharmacokinetic properties.
- Benzo[d]imidazole Influence : The presence of this moiety is critical for maintaining biological activity against cancer cells and microbes.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide exhibit significant anticancer properties. The benzimidazole scaffold is known for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole showed potent activity against various cancer cell lines, including breast and lung cancer. The specific mechanism involved the disruption of microtubule dynamics, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that benzimidazole derivatives possess broad-spectrum antimicrobial effects, making them candidates for the development of new antibiotics.
Case Study:
In a study reported in Pharmaceutical Biology, several benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Neurological Applications
The potential neuroprotective effects of this compound are being explored, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of the compound suggest it may interact with neurotransmitter systems.
Case Study:
Research published in Neuropharmacology highlighted that certain benzimidazole derivatives can modulate cholinergic receptors, which play a critical role in cognitive function. This modulation may offer therapeutic benefits in treating cognitive decline associated with neurodegenerative disorders .
Data Table: Summary of Applications
Q & A
Basic: What are the recommended methodologies for synthesizing N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and heterocycle formation. For example:
- Step 1: Prepare the azetidine intermediate by reacting 5-methyl-1H-benzimidazole-2-carbaldehyde with a suitable amine under basic conditions (e.g., potassium carbonate in DMF) .
- Step 2: Couple the azetidine moiety to the fluorophenyl-acetamide backbone via a thioether or amide linkage. Use 2-chloro-N-(2-fluorophenyl)acetamide as a precursor, reacting with the azetidine intermediate in the presence of a base (e.g., K₂CO₃) .
- Optimization: Vary solvents (e.g., ethanol vs. DMF), catalysts (e.g., Pd for coupling), and temperature (60–100°C) to improve yield. Monitor reaction progress via TLC or HPLC .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, azetidine protons at δ 3.5–4.0 ppm) .
- X-ray Crystallography: Determine spatial arrangement of the benzimidazole-azetidine core, especially for stereochemical validation .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]⁺ ~432.18 g/mol) .
- HPLC/GC-MS: Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: What mechanistic hypotheses explain the compound’s bioactivity, and how can target interactions be validated experimentally?
Answer:
- Hypothesis: The benzimidazole moiety may intercalate DNA or inhibit kinases, while the fluorophenyl group enhances lipophilicity and target binding .
- Validation Methods:
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
Answer:
- Modifications:
- Assays: Test derivatives in dose-response assays (IC₅₀ determination) against cancer cell lines (e.g., MCF-7) and compare with parent compound .
Basic: What protocols ensure accurate assessment of compound purity and stability under storage conditions?
Answer:
- Stability Testing: Incubate samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation products via HPLC .
- Purity Criteria:
- HPLC: Single peak with retention time matching reference standard.
- Elemental Analysis: Carbon/nitrogen content within 0.4% of theoretical values .
Advanced: How should researchers address contradictions in reported bioactivity data for structurally analogous compounds?
Answer:
- Data Reconciliation:
Advanced: What pharmacokinetic parameters (e.g., LogP, solubility) are critical for in vivo studies, and how are they determined?
Answer:
- LogP: Measure via shake-flask method (octanol/water partition). Target LogP ~2.5–3.5 for optimal membrane permeability .
- Solubility: Use dynamic light scattering (DLS) or nephelometry in PBS (pH 7.4). Improve solubility via co-solvents (e.g., PEG 400) .
Basic: What strategies mitigate compound degradation during long-term biological assays?
Answer:
- Storage: Lyophilize and store at -80°C under argon.
- Buffer Optimization: Use antioxidants (e.g., ascorbic acid) in cell culture media. Avoid repeated freeze-thaw cycles .
Advanced: How can researchers resolve unexpected by-products during scale-up synthesis?
Answer:
- By-product Identification: Use LC-MS/MS to characterize impurities. Common issues include azetidine ring-opening or fluorophenyl dehalogenation .
- Mitigation:
- Optimize stoichiometry (e.g., excess azetidine intermediate).
- Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: What computational approaches predict the compound’s interaction with biological targets when experimental data is limited?
Answer:
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories using GROMACS .
- QSAR Modeling: Train models on datasets of benzimidazole derivatives to predict IC₅₀ values .
- Docking Validation: Cross-validate with crystal structures of homologous targets (e.g., PDB: 3ERT for estrogen receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
